molecular formula C16H22O7 B026778 Vimalin CAS No. 19764-36-4

Vimalin

Cat. No. B026778
CAS RN: 19764-36-4
M. Wt: 326.34 g/mol
InChI Key: XRQSXJGKRJVWSU-FAOXUISGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vimalin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and biotechnology. This compound is a synthetic compound that belongs to the class of heterocyclic compounds, containing both nitrogen and sulfur atoms in its structure.

Scientific Research Applications

1. Cancer Research and Diagnosis

  • Vimentin is a marker for epithelial-mesenchymal transition (EMT) in tumor evolution, particularly in breast cancer, and plays a role in cancer diagnosis and targeted therapy (Chen, Fang, & Ma, 2021).
  • It is crucial in lung adenocarcinoma metastasis, indicating its potential as a biomarker and a therapeutic target (Richardson et al., 2017).

2. Understanding Cellular Processes

  • Vimentin is significant in the study of cell shape, motility, and adhesion during the EMT process, impacting our understanding of developmental biology and metastasis (Mendez, Kojima, & Goldman, 2010).
  • It has been identified in the regulation of the epithelial-mesenchymal transition (EMT) by Slug and oncogenic H-Ras in breast cancer, providing insights into cancer cell invasion mechanisms (Vuoriluoto et al., 2011).

3. Immunological Research

  • Thymic peptides like Thymalin, Thymogen, and Vilon (related to Vimalin) have been studied for their roles in immunomodulation, indicating their potential in treating immune dysfunction (Morozov & Khavinson, 1997).

4. Developmental Biology

  • The gene virilizer (vir), which is required for female-specific splicing controlled by Sxl, the master gene for sexual development in Drosophila, involves vimentin in its regulatory mechanisms (Hilfiker et al., 1995).

properties

CAS RN

19764-36-4

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-methoxyphenyl)prop-2-enoxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H22O7/c1-21-11-6-4-10(5-7-11)3-2-8-22-16-15(20)14(19)13(18)12(9-17)23-16/h2-7,12-20H,8-9H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1

InChI Key

XRQSXJGKRJVWSU-FAOXUISGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

COC1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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